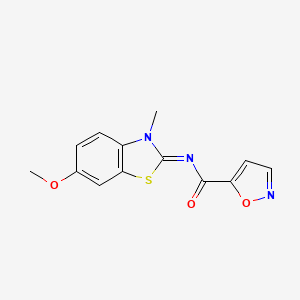![molecular formula C19H18ClN3O4 B6531073 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide CAS No. 922931-97-3](/img/structure/B6531073.png)
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide, also known as 4-Cl-MMPB, is a novel synthetic compound that has been studied for its potential applications in the scientific research field. 4-Cl-MMPB is an analog of 4-methyl-3-nitrobenzoic acid (MNB) and has been shown to possess unique biochemical and physiological effects in various studies.
科学的研究の応用
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide has been studied for its potential applications in scientific research. It has been shown to possess unique biochemical and physiological effects in various studies, including the inhibition of nitric oxide (NO) production in macrophages and the inhibition of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential anti-inflammatory and anti-cancer effects.
作用機序
Target of Action
The primary target of 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate . This interaction leads to a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This results in an antithrombotic effect.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of boronic esters, which are key building blocks in the synthesis of this compound, can be affected by air and moisture . .
実験室実験の利点と制限
The advantages of using 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide in lab experiments include its high synthesis yield and the fact that it is stable in aqueous solutions. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.
将来の方向性
The potential future directions for 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide research include further investigation of its mechanism of action, its effects on other biochemical and physiological processes, and its potential applications in clinical settings. Additionally, further studies could be conducted to determine the safety and efficacy of this compound for the treatment of various diseases and conditions.
合成法
The synthesis of 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide begins with the reaction of 4-chloro-3-nitrobenzoic acid (CNBA) and 4-methyl-3-(2-oxopiperidin-1-yl)phenol (MPP) in the presence of p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM). The reaction is conducted at a temperature of -78°C and yields this compound in a quantitative yield. The reaction is shown below:
CNBA + MPP + p-TsOH → this compound
特性
IUPAC Name |
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-16(12)22-9-3-2-4-18(22)24)21-19(25)13-6-8-15(20)17(10-13)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFAMEYBYPFAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6530995.png)
![2-(4-fluorophenyl)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6530998.png)
![N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-1-benzofuran-2-carboxamide](/img/structure/B6531021.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide](/img/structure/B6531025.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6531029.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6531035.png)
![3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B6531037.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide](/img/structure/B6531045.png)
![N-(1,3-benzothiazol-2-yl)-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide](/img/structure/B6531053.png)
![1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6531072.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6531077.png)
![ethyl 3,4-dimethyl-2-[(1,2-oxazole-5-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6531081.png)

![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531095.png)